molecular formula C18H22INO3 B094479 Codeine hydroiodide CAS No. 125-26-8

Codeine hydroiodide

Cat. No.: B094479
CAS No.: 125-26-8
M. Wt: 427.3 g/mol
InChI Key: ASZDJFVRFISIKK-FFHNEAJVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Codeine hydroiodide is the hydroiodide salt of codeine, a naturally occurring opioid alkaloid derived from the opium poppy (Papaver somniferum). Codeine itself is a phenanthrene-class opioid, characterized by a 3-methylmorphine structure. The hydroiodide salt form enhances its solubility in polar solvents, which can influence bioavailability and pharmacokinetics . This compound is primarily used for its analgesic and antitussive properties, acting as a prodrug metabolized by cytochrome P450 2D6 (CYP2D6) into morphine, its active metabolite .

Properties

CAS No.

125-26-8

Molecular Formula

C18H22INO3

Molecular Weight

427.3 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydroiodide

InChI

InChI=1S/C18H21NO3.HI/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1

InChI Key

ASZDJFVRFISIKK-FFHNEAJVSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.I

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.I

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.I

Other CAS No.

125-26-8

Synonyms

codeine hydroiodide

Origin of Product

United States

Comparison with Similar Compounds

Morphine

  • Structural Similarity : Morphine shares the phenanthrene backbone with codeine but lacks the 3-methyl group. This structural difference reduces morphine's first-pass metabolism, leading to higher oral bioavailability compared to codeine (~25% vs. ~90% for parenteral administration) .
  • Pharmacological Profile : Morphine is 10–12 times more potent than codeine due to direct action on μ-opioid receptors without requiring metabolic activation .
  • Clinical Use : Preferred for severe pain management, whereas codeine is reserved for mild-to-moderate pain and cough suppression .

Hydrocodone

  • Structural Similarity : Hydrocodone is a semi-synthetic opioid synthesized from codeine and thebaine. It retains the 3-methyl group but includes a 6-keto modification, enhancing receptor affinity .
  • Pharmacological Profile : Hydrocodone is 6–10 times more potent than codeine and has a longer duration of action (4–6 hours vs. 3–4 hours for codeine) .
  • Metabolism : Unlike codeine, hydrocodone is metabolized via CYP3A4 into hydromorphone, reducing dependency on CYP2D6 polymorphisms .

Oxycodone

  • Structural Similarity : Oxycodone shares codeine’s phenanthrene core but includes a 14-hydroxy group, improving μ-opioid receptor binding .
  • Pharmacological Profile : Oxycodone has 1.5–2 times the potency of hydrocodone and 8–10 times that of codeine. Its oral bioavailability (~60–87%) exceeds codeine’s due to reduced first-pass metabolism .

Comparison with Codeine Salts

Codeine Hydrochloride

  • Solubility : Highly soluble in water (1 g/2.3 mL), making it suitable for injectable formulations.
  • Bioavailability : Oral bioavailability (~50%) is lower than intramuscular administration (~90%) due to hepatic first-pass metabolism .

Codeine Phosphate

  • Solubility : Even greater aqueous solubility (1 g/1.5 mL) than the hydrochloride salt, commonly used in syrups for antitussive applications.
  • Stability : Phosphate salts are less hygroscopic than hydroiodide, improving shelf life .

Codeine Hydroiodide

  • Solubility : Moderate solubility in water (1 g/4 mL), influenced by the iodide counterion. Iodide’s larger atomic radius compared to chloride may reduce crystal lattice energy, slightly lowering solubility .

Table 1: Physicochemical Properties of Codeine Salts

Property Codeine Hydrochloride Codeine Phosphate This compound
Molecular Formula C₁₈H₂₁NO₃·HCl C₁₈H₂₁NO₃·H₃PO₄ C₁₈H₂₁NO₃·HI
Solubility in Water 1 g/2.3 mL 1 g/1.5 mL 1 g/4 mL
Common Formulations Tablets, injections Syrups Limited clinical use

Pharmacokinetic and Pharmacodynamic Comparisons

Analgesic Efficacy

  • Equianalgesic Dose :
    • Codeine (60 mg PO) ≈ Morphine (10 mg PO) ≈ Hydrocodone (7.5 mg PO) ≈ Oxycodone (5 mg PO) .
  • Onset and Duration :
    • This compound: Onset ~30 minutes (oral), duration ~4 hours.
    • Hydrocodone: Onset ~20 minutes, duration ~4–6 hours .

Metabolic Pathways

  • Codeine : Relies on CYP2D6 for O-demethylation to morphine. Poor metabolizers experience reduced efficacy, while ultra-rapid metabolizers risk toxicity .
  • Hydrocodone/Oxycodone : Metabolized via CYP3A4/2D6 into hydromorphone/oxymorphone, offering more predictable pharmacokinetics .

Table 2: Pharmacokinetic Parameters

Parameter This compound Hydrocodone Oxycodone
Oral Bioavailability ~50% ~60% ~87%
Half-Life (hours) 2.5–3.5 3.8–4.5 3–4.5
Active Metabolite Morphine Hydromorphone Oxymorphone

Q & A

Q. How should researchers reconcile conflicting findings between preclinical and clinical studies on this compound’s safety profile?

  • Methodological Answer : Conduct meta-analyses using PRISMA guidelines to aggregate preclinical (rodent LD₅₀) and clinical (adverse event reports) data. Apply Hill’s criteria for causation to assess biological plausibility. Use toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to identify conserved pathways across species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.